N-(3,5-difluorophenyl)thian-4-amine
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Overview
Description
N-(3,5-difluorophenyl)thian-4-amine is a chemical compound with the molecular formula C11H13F2NS It is characterized by the presence of a thian-4-amine group attached to a 3,5-difluorophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-difluorophenyl)thian-4-amine typically involves the reaction of 3,5-difluoroaniline with a thian-4-amine derivative under specific conditions. One common method includes the use of a condensation reaction facilitated by a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, at temperatures ranging from 50°C to 100°C. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for higher yields and purity, often employing automated systems for precise control of reaction parameters. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(3,5-difluorophenyl)thian-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran (THF) under inert atmosphere.
Major Products Formed
Scientific Research Applications
N-(3,5-difluorophenyl)thian-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Mechanism of Action
The mechanism of action of N-(3,5-difluorophenyl)thian-4-amine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, potentially leading to inhibition or activation of these targets. The exact pathways and molecular targets are subject to ongoing research, with studies focusing on its effects at the cellular and molecular levels .
Comparison with Similar Compounds
Similar Compounds
N-(3,5-difluorophenyl)thian-4-amine analogs: Compounds with similar structures but different substituents on the phenyl ring or thian-4-amine group.
Fluorinated aromatic amines: Compounds such as 3,5-difluoroaniline and other fluorinated derivatives.
Uniqueness
This compound is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of both fluorine atoms and the thian-4-amine group contributes to its high reactivity and potential for diverse applications .
Properties
Molecular Formula |
C11H13F2NS |
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Molecular Weight |
229.29 g/mol |
IUPAC Name |
N-(3,5-difluorophenyl)thian-4-amine |
InChI |
InChI=1S/C11H13F2NS/c12-8-5-9(13)7-11(6-8)14-10-1-3-15-4-2-10/h5-7,10,14H,1-4H2 |
InChI Key |
ATCYOYCMDHBGSW-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCC1NC2=CC(=CC(=C2)F)F |
Origin of Product |
United States |
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